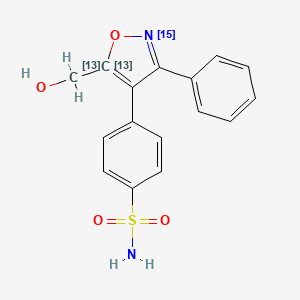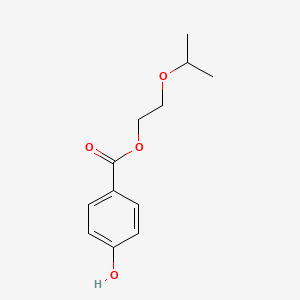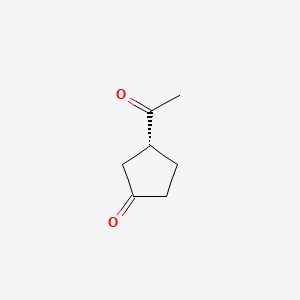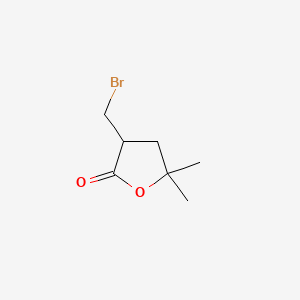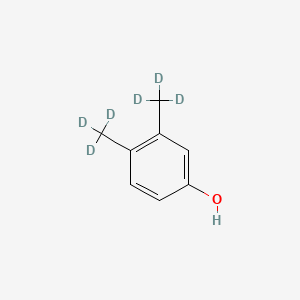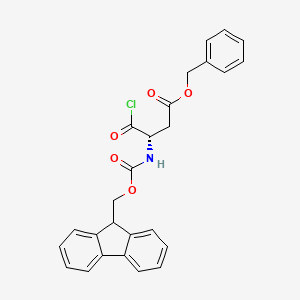![molecular formula C16H18LiO11P B583903 lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate CAS No. 244145-22-0](/img/structure/B583903.png)
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a crucial compound in the biomedical industry. It is widely used for investigating the intricate metabolic and signaling pathways linked to myo-inositol. This compound is known for its fluorescent properties, which facilitate effortless detection and quantification in biochemical research.
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .
Mode of Action
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .
Biochemical Pathways
The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt contributes to the generation of secondary messengers that regulate these pathways .
Pharmacokinetics
It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability
Result of Action
The action of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .
Action Environment
It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and quality. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in crystalline form.
化学反应分析
Types of Reactions: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol phosphates, while substitution reactions can produce various derivatives with modified functional groups .
科学研究应用
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in various chemical assays to detect enzyme activity.
Biology: The compound is employed in studies related to metabolic and signaling pathways involving myo-inositol.
Medicine: It serves as a diagnostic tool for identifying enzyme activity in neurological disorders like bipolar disorder and Alzheimer’s disease.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing standards.
相似化合物的比较
4-Methylumbelliferyl myo-Inositol 1-Phosphate, N-Methyl-Morpholine Salt: This compound is also used as a fluorogenic substrate but has different solubility and stability properties.
myo-Inositol 1-Phosphate: A simpler analog without the fluorescent 4-methylumbelliferyl group, used in basic biochemical studies.
Uniqueness: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate stands out due to its fluorescent properties, which allow for easy detection and quantification in various assays. This makes it particularly useful in high-throughput screening and diagnostic applications.
属性
CAS 编号 |
244145-22-0 |
|---|---|
分子式 |
C16H18LiO11P |
分子量 |
424.2 g/mol |
IUPAC 名称 |
lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1 |
InChI 键 |
BQRKNWNJVSTCIP-LMDYQBAKSA-M |
SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
手性 SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O |
规范 SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
同义词 |
1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


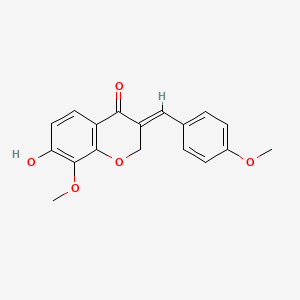
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
